molecular formula C11H12N2O2S B15339726 O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate

O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate

Cat. No.: B15339726
M. Wt: 236.29 g/mol
InChI Key: NZWTUZMJHYKWCY-UHFFFAOYSA-N
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Description

O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate is a thiocarbonimidate derivative characterized by an O-ethyl group, a 4-methoxyphenylthio moiety, and an N-cyano substituent.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl N-cyano-1-(4-methoxyphenyl)sulfanylmethanimidate

InChI

InChI=1S/C11H12N2O2S/c1-3-15-11(13-8-12)16-10-6-4-9(14-2)5-7-10/h4-7H,3H2,1-2H3

InChI Key

NZWTUZMJHYKWCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC#N)SC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate typically involves the reaction of ethyl isothiocyanate with 4-methoxyphenyl cyanide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares functional group similarities with O-ethyl S-substituted phosphorothioates (), such as O-ethyl S,S-dipropyl phosphorodithioate (ethoprop) and O-ethyl S-phenyl ethylphosphonodithioate (fonofos), which are broad-spectrum insecticides and nematicides . However, key distinctions include:

  • Backbone Chemistry: The target compound features a cyanocarbonimidothioate core, whereas analogs in are phosphorothioates. This difference impacts stability and biological activity; phosphorothioates typically exhibit cholinesterase inhibition, while cyanocarbonimidothioates may act via alternative mechanisms (e.g., disrupting electron transport chains).

Molecular Weight and Physicochemical Properties

provides molecular weights for structurally distinct compounds (e.g., 293.35 Da for a tetrahydropyrimidine derivative), highlighting that molecular weight varies significantly with substituents. While the exact molecular weight of O-ethyl S-(4-methoxyphenyl) N-cyanocarbonimidothioate is unspecified, its estimated weight (~300–350 Da) places it within the range of pesticidal agents in (e.g., fosthiazate at 325.4 Da) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (Da) Primary Use
This compound Cyanocarbonimidothioate 4-Methoxyphenyl, O-ethyl, N-cyano ~300–350 (estimated) Potential pesticide
O-ethyl S,S-dipropyl phosphorodithioate (ethoprop) Phosphorodithioate Dipropyl, O-ethyl 242.3 Nematicide
O-ethyl S-phenyl ethylphosphonodithioate (fonofos) Phosphonodithioate Phenyl, O-ethyl 246.3 Insecticide
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine 4-Cyanophenyl, thioxo 293.35 Synthetic intermediate

Research Findings and Implications

  • This contrasts with electron-withdrawing groups (e.g., cyano in ’s tetrahydropyrimidine), which enhance electrophilicity .
  • Hydrolytic Stability: The N-cyano group may reduce hydrolysis rates compared to phosphorothioates, which are prone to degradation in acidic or alkaline conditions. This could translate to longer residual activity in agricultural settings .

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